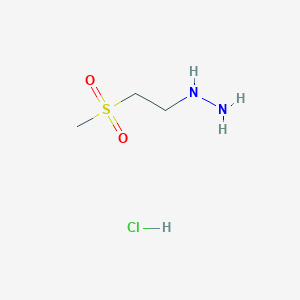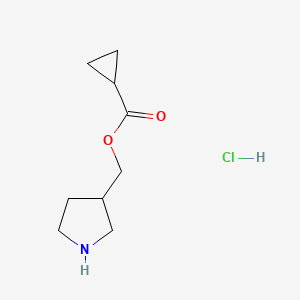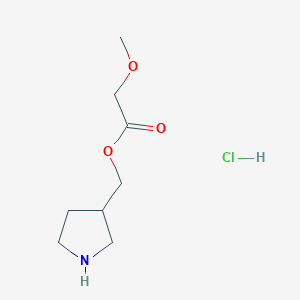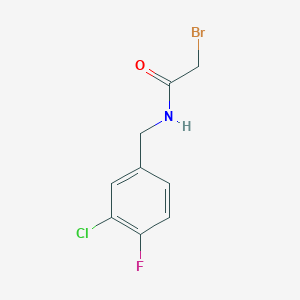
(2-甲磺酰基乙基)肼盐酸盐
描述
(2-Methanesulfonylethyl)hydrazine hydrochloride, also known as MESAH, is a chemical compound with the CAS Number: 1306604-47-6 . It has a molecular weight of 174.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for (2-Methanesulfonylethyl)hydrazine hydrochloride is 1-[2-(methylsulfonyl)ethyl]hydrazine hydrochloride . The InChI code for the compound is 1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
(2-Methanesulfonylethyl)hydrazine hydrochloride is a powder that is stored at room temperature .科学研究应用
Synthesis of Heterocyclic Compounds
(2-Methanesulfonylethyl)hydrazine hydrochloride: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds, particularly triazines and tetrazines, are significant due to their three and four nitrogen atoms, respectively, which are crucial in biologically important molecules . The compound’s ability to participate in microwave-assisted, solid-phase, and multicomponent one-pot reactions makes it a versatile reagent in creating complex heterocycles with potential biological activities.
Biological Activity and Medicinal Applications
Hydrazine derivatives, including (2-Methanesulfonylethyl)hydrazine hydrochloride , have been identified as having a range of biological activities. They are explored for their potential as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal agents . Their unique biological action and excellent coordination ability make them subjects of interest in pharmaceutical research, particularly in the search for new cancer treatments .
Coordination Chemistry
This compound exhibits excellent coordination properties, making it a candidate for developing coordination complexes. These complexes can be used in various applications, including catalysis, material science, and the development of new pharmaceuticals .
Bioorthogonal Chemistry
The bioorthogonal applications of (2-Methanesulfonylethyl)hydrazine hydrochloride are promising in chemical biology. It can react with various strained alkenes and alkynes, providing new prospects for investigations into the interactions between biological molecules and synthetic chemical probes .
Catalysis
Due to its rich nitrogen content and high chemical stability, (2-Methanesulfonylethyl)hydrazine hydrochloride can be used in heterogeneous catalysis. Its potential in photocatalysis is also being explored, which could lead to advancements in sustainable chemical processes .
Energy Storage and Separation
The compound’s stability and heteroatom effect make it suitable for applications in energy storage and separation technologies. This includes the development of new materials for gas storage and separation, as well as materials that can be used in batteries and fuel cells .
安全和危害
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-methylsulfonylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBMCNIBDXSQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)


![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)